1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Description
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a structurally complex compound featuring a sulfonated benzene core, an azetidine ring, and a triazolopyrimidine moiety. Its synthesis likely involves multi-step reactions, possibly under microwave-assisted conditions, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
7-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O3S/c1-9-4-14(25-15(23-9)21-8-22-25)28-10-6-24(7-10)29(26,27)11-2-3-13(17)12(5-11)16(18,19)20/h2-5,8,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBXZEJCMJIPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a novel compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClFNOS
- Molecular Weight : 447.8 g/mol
- CAS Number : 2097927-22-3
| Property | Value |
|---|---|
| Molecular Formula | CHClFNOS |
| Molecular Weight | 447.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl and chloro substituents enhance its lipophilicity and potential for cellular uptake, while the azetidine ring contributes to its structural rigidity.
Target Interactions
Research indicates that this compound may inhibit certain enzymes involved in cell signaling pathways. The presence of the triazole moiety suggests potential interactions with targets such as kinases or phosphatases, which are crucial in cancer and inflammatory pathways.
Biological Assays and Efficacy
Several studies have evaluated the biological activity of this compound through various assays:
- Antimicrobial Activity :
- Anticancer Activity :
- Anti-inflammatory Effects :
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of the compound against multidrug-resistant strains. Results indicated that it inhibited growth at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation.
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, the compound was tested on several cancer cell lines. The results showed a dose-dependent decrease in cell proliferation and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Target Compound
- Core : Triazolo[1,5-a]pyrimidine (fused triazole-pyrimidine).
- Substituents :
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl (electron-withdrawing, lipophilic).
- 5-Methyl group on triazolopyrimidine.
- Azetidine linker (4-membered ring, rigid structure).
Comparable Compounds
5-Thiazolo[4,5-d]pyrimidine Derivatives (): Core: Thiazolo[4,5-d]pyrimidine (fused thiazole-pyrimidine). Substituents: Phenyl, hydroxy-chromenyl, and methylthienopyrimidinone groups.
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines ():
- Core : Multi-fused pyrrole-thiazole-pyrimidine system.
- Substituents : Chlorophenyl, methoxyphenyl, and carboxamide groups.
- Key Difference : Larger fused-ring system increases molecular weight and complexity, likely reducing solubility compared to the target compound .
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones (): Core: Quinazoline-pyrazole hybrid. Substituents: Aryl aldehyde hydrazones. Key Difference: Hydrazone linkage introduces pH-sensitive imine bonds, unlike the stable sulfonyl and ether linkages in the target compound .
Physicochemical Properties
Data Tables
Table 1: Structural Comparison of Heterocyclic Cores
| Core Structure | Heteroatoms | Ring Size | Rigidity |
|---|---|---|---|
| Triazolo[1,5-a]pyrimidine | N-rich | 5/6-membered | Moderate (azetidine) |
| Thiazolo[4,5-d]pyrimidine | S, N | 5/6-membered | Flexible (single bonds) |
| Pyrrolo-thiazolo-pyrimidine | S, N | 5/6/5-membered | Highly rigid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
